The Synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one: An In-depth Technical Guide
The Synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one stands out as a key scaffold in the development of novel therapeutic agents. Its structural features, particularly the presence of the dimethoxyphenyl and amino groups, contribute to its diverse biological profile, which includes potential antimicrobial, and other activities. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
Core Synthesis Pathway: A Two-Step Approach
The most established and widely utilized method for the synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one proceeds through a two-step sequence involving the formation of a key intermediate, 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one. This intermediate is subsequently converted to the target quinazolinone.
Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one
The initial step involves the acylation of anthranilic acid with 3,4-dimethoxybenzoyl chloride. This reaction leads to the formation of an N-acylated anthranilic acid, which then undergoes intramolecular cyclization to yield the benzoxazinone ring.
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 3,4-dimethoxybenzoyl chloride. A subsequent intramolecular nucleophilic attack by the carboxylate group on the amide carbonyl, facilitated by a dehydrating agent or heat, leads to the formation of the cyclic benzoxazinone intermediate with the elimination of water. Pyridine is often used as a solvent and acid scavenger in this reaction.
Experimental Protocol:
A detailed, step-by-step methodology for this key experiment is as follows:
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or chloroform, 3,4-dimethoxybenzoyl chloride (1-2 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred for a specified period, often several hours, to ensure the completion of the N-acylation.
-
In some protocols, a cyclizing agent like cyanuric chloride in DMF can be added to facilitate the ring closure at room temperature. Alternatively, the N-acylated intermediate can be isolated and then cyclized by heating with a dehydrating agent like acetic anhydride.
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then poured into cold water to precipitate the crude product.
-
The solid product, 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Table 1: Reagents and Conditions for Benzoxazinone Synthesis
| Reagent/Condition | Role/Parameter | Typical Value/Compound |
| Anthranilic Acid | Starting Material | 1 equivalent |
| 3,4-Dimethoxybenzoyl Chloride | Acylating Agent | 1-2 equivalents |
| Solvent | Reaction Medium | Pyridine, Chloroform |
| Catalyst/Dehydrating Agent | Facilitates Cyclization | Acetic Anhydride, Cyanuric Chloride |
| Temperature | Reaction Condition | Room Temperature to Reflux |
| Reaction Time | Duration | 2 - 6 hours |
Step 2: Synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one
The second and final step involves the reaction of the synthesized 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one with hydrazine hydrate. This reaction opens the benzoxazinone ring and subsequently forms the desired quinazolinone.
Reaction Mechanism:
Hydrazine hydrate acts as a potent nucleophile. The initial attack occurs at the carbonyl carbon of the benzoxazinone ring, leading to ring opening. This is followed by an intramolecular cyclization and dehydration, resulting in the formation of the stable six-membered quinazolinone ring with the amino group at the 3-position.
Experimental Protocol:
A detailed, step-by-step methodology for this key experiment is as follows:
-
The previously synthesized 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one (1 equivalent) is dissolved in a suitable solvent, such as ethanol or pyridine.
-
Hydrazine hydrate (an excess, typically 2-3 equivalents) is added to the solution.
-
The reaction mixture is then heated to reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is triturated with a non-polar solvent like petroleum ether to remove impurities.
-
The final product, 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one, is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Table 2: Reagents and Conditions for Quinazolinone Synthesis
| Reagent/Condition | Role/Parameter | Typical Value/Compound |
| 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one | Intermediate | 1 equivalent |
| Hydrazine Hydrate | Aminating & Cyclizing Agent | 2-3 equivalents |
| Solvent | Reaction Medium | Ethanol, Pyridine |
| Temperature | Reaction Condition | Reflux |
| Reaction Time | Duration | 4 - 8 hours |
One-Pot Synthesis Approach
For increased efficiency, a one-pot synthesis of 2-aryl-3-amino-4(3H)-quinazolinones has also been developed. This method avoids the isolation of the benzoxazinone intermediate, thereby reducing reaction time and improving overall yield. In this approach, anthranilic acid is first reacted with 3,4-dimethoxybenzoyl chloride (often generated in situ from 3,4-dimethoxybenzoic acid and a chlorinating agent like thionyl chloride) to form the benzoxazinone, followed by the direct addition of hydrazine hydrate to the same reaction vessel to yield the final product.
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis pathway of 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one.
Caption: Two-step synthesis of the target quinazolinone.
Conclusion
The synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one is a well-established process that is crucial for the advancement of drug discovery programs centered around this valuable heterocyclic scaffold. The two-step method, involving the formation and subsequent reaction of a benzoxazinone intermediate, offers a reliable and reproducible route to the target compound. Understanding the underlying mechanisms and optimizing the experimental conditions are key to achieving high yields and purity. The one-pot variant presents an attractive alternative for streamlining the synthesis process. This guide provides the necessary foundational knowledge for researchers to confidently undertake the synthesis of this important molecule.
References
- Khan, R., et al. (2008). One-pot Synthesis and Antimicrobial Activities of some 2-Aryl/Alkyl, 3-Aminoquinazolin-4(3H). Journal of the Chemical Society of Pakistan, 30(2).
-
Wolf, C., et al. (2015). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. Journal of the American Chemical Society. [Link]
- El-Shaieb, K. M. (2009). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
- Li, Y., et al. (2016). and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides.
- Mbuvi, H. M. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. FIU Discovery.
-
Tsoleridis, C. A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1326. [Link]
- El-Shaieb, K. M. (2009). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
- El-Shaieb, K. M. (2009). ChemInform Abstract: Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
-
Jadrijević-Mladar Takač, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
-
Wolf, C., et al. (2015). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. Journal of the American Chemical Society. [Link]
- Bibi, A., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
- El-Hashash, M. A., et al. (2013). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles.
- Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar.
- Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
Reddy, C. R., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5767. [Link]
- Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. Reaction Conditions.
-
Synthesis of 2-phenyl-4H-benzo[d]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate.
- El-Hashash, M. A., et al. (2013). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones.
-
Davoodnia, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7, 66. [Link]
- Gaikwad, S. B., et al. (2010). Synthesis of Dye from Anthranilic Acid and Its Utility. Asian Journal of Chemistry, 22(5), 3671-3674.
- El-Hashash, M. A., et al. (2013). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new h. Semantic Scholar.
-
Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. [Link]
- Synthesis of Heterocycles from Anthranilic acid and its Deriv
-
Dvořáková, B., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(26), 21873-21884. [Link]
-
Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. International Journal of Molecular Sciences, 24(5), 4410. [Link]
